molecular formula C7H15ClFN B2747313 2-Fluorocycloheptan-1-amine;hydrochloride CAS No. 1784399-99-0

2-Fluorocycloheptan-1-amine;hydrochloride

Cat. No.: B2747313
CAS No.: 1784399-99-0
M. Wt: 167.65
InChI Key: JJIAKOBVUOEBKC-UHFFFAOYSA-N
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Description

2-Fluorocycloheptan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H14FN·HCl It is a fluorinated amine derivative, characterized by the presence of a fluorine atom on the cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorocycloheptan-1-amine;hydrochloride typically involves the fluorination of cycloheptanone followed by amination. One common method includes the reaction of cycloheptanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting 2-fluorocycloheptanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. The final product is obtained as a hydrochloride salt by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluorocycloheptan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-Fluorocycloheptan-1-amine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluorocycloheptan-1-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction. These combined effects contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorocyclohexan-1-amine;hydrochloride: Similar structure but with a six-membered ring.

    2-Fluorocyclooctan-1-amine;hydrochloride: Similar structure but with an eight-membered ring.

    2-Fluorocyclopentan-1-amine;hydrochloride: Similar structure but with a five-membered ring.

Uniqueness

2-Fluorocycloheptan-1-amine;hydrochloride is unique due to its seven-membered ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-fluorocycloheptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c8-6-4-2-1-3-5-7(6)9;/h6-7H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIAKOBVUOEBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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